molecular formula C27H16ClF2N3O B11537742 (1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11537742
M. Wt: 471.9 g/mol
InChI Key: QLEQIWOQMSMCRB-GPXOXTDOSA-N
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Description

(1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, including the formation of the pyrrolo[1,2-a]quinoline core, followed by the introduction of the chloro and fluoro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biochemical processes and developing new therapeutic agents.

Medicine

In medicine, (1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile stands out due to its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C27H16ClF2N3O

Molecular Weight

471.9 g/mol

IUPAC Name

(1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H16ClF2N3O/c28-19-5-3-6-20(30)23(19)24-25(26(34)17-8-11-18(29)12-9-17)33-21-7-2-1-4-16(21)10-13-22(33)27(24,14-31)15-32/h1-13,22,24-25H/t22-,24-,25+/m1/s1

InChI Key

QLEQIWOQMSMCRB-GPXOXTDOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=C(C=CC=C4Cl)F)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=C(C=CC=C4Cl)F)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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